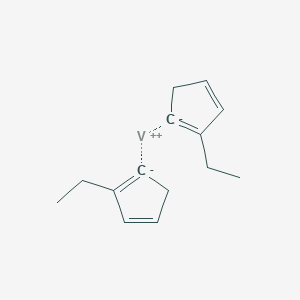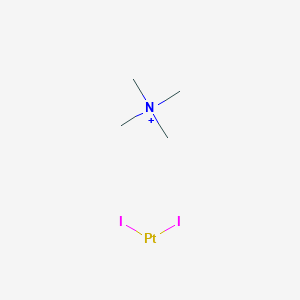
Diiodoplatinum;tetramethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodoplatinum;tetramethylazanium is a chemical compound with the molecular formula C4H20I2N4Pt It is a coordination complex where platinum is bonded to two iodine atoms and a tetramethylazanium ion
准备方法
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tetramethylazanium can be synthesized through the reaction of tetramethylammonium iodide with a platinum precursor such as platinum(II) chloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for industrial applications.
化学反应分析
Types of Reactions
Diiodoplatinum;tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The iodine atoms can be substituted with other ligands such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Halide exchange reactions can be facilitated using halide salts like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum species.
Substitution: Platinum complexes with different halide ligands.
科学研究应用
Diiodoplatinum;tetramethylazanium has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other platinum complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and electronic components.
作用机制
The mechanism of action of diiodoplatinum;tetramethylazanium involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs.
相似化合物的比较
Similar Compounds
- Platinum(II) chloride
- Platinum(II) bromide
- Platinum(II) acetylacetonate
Uniqueness
Diiodoplatinum;tetramethylazanium is unique due to its specific coordination environment and the presence of the tetramethylazanium ion. This gives it distinct chemical properties and reactivity compared to other platinum complexes.
属性
CAS 编号 |
131145-80-7 |
|---|---|
分子式 |
C4H12I2NPt+ |
分子量 |
523.04 g/mol |
IUPAC 名称 |
diiodoplatinum;tetramethylazanium |
InChI |
InChI=1S/C4H12N.2HI.Pt/c1-5(2,3)4;;;/h1-4H3;2*1H;/q+1;;;+2/p-2 |
InChI 键 |
OTHABVCNTZQWOO-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)C.I[Pt]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



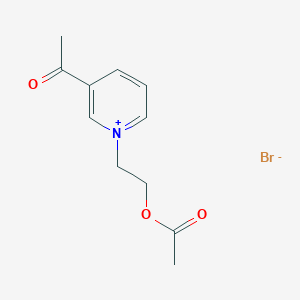
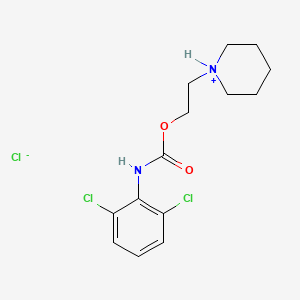
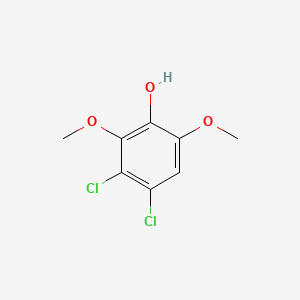

![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
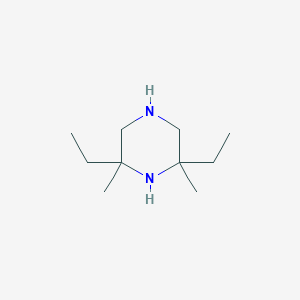
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
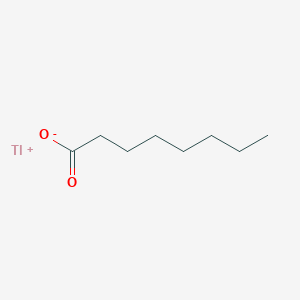
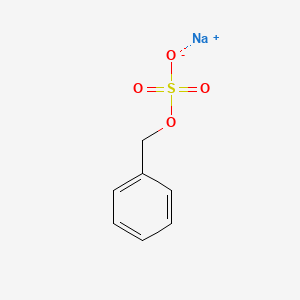

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
